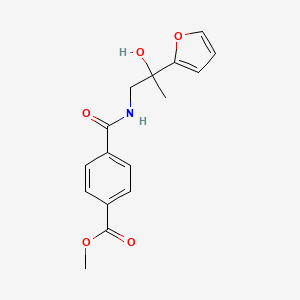
Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate” is a complex organic compound. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also features a carbamoyl group (NH2CO), a hydroxypropyl group (CH2CHOHCH3), and a benzoate group (C6H5COO).
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the furan ring, followed by the introduction of the hydroxypropyl and carbamoyl groups. The final step would likely involve the esterification of the benzoic acid with methanol to form the methyl benzoate group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups. Techniques such as FT-IR, FT-Raman, UV–VIS, NMR, and DFT Methods could be used for structural elucidation .Chemical Reactions Analysis
The compound contains several functional groups that could participate in various chemical reactions. For instance, the carbamoyl group could undergo hydrolysis, and the benzoate group could participate in esterification and hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar carbamoyl and benzoate groups would likely make the compound somewhat polar and potentially soluble in polar solvents .Wissenschaftliche Forschungsanwendungen
Renewable PET Production and Biomass Conversion
One area of application is in the development of renewable polyethylene terephthalate (PET) through the utilization of biomass-derived furans. Studies have shown that silica molecular sieves containing framework Lewis acid centers are effective catalysts in reactions between ethylene and renewable furans for the production of biobased terephthalic acid precursors, highlighting the potential of Methyl 4-((2-(furan-2-yl)-2-hydroxypropyl)carbamoyl)benzoate in sustainable materials science (Pacheco, Labinger, Sessions, & Davis, 2015).
Antagonistic Activity Against Human Leukotriene Receptors
Another research application involves the preparation and evaluation of compounds for their antagonistic activity against human leukotriene B4 BLT1 and/or BLT2 receptors. Studies in this field could provide insights into novel therapeutic agents for inflammation and other pathologies related to leukotriene receptor activity (Ando et al., 2004).
Enzymatic Synthesis of Biobased Polyesters
This compound also finds application in the enzymatic synthesis of biobased polyesters, utilizing 2,5-bis(hydroxymethyl)furan as a building block. This innovative approach demonstrates the compound's relevance in the development of sustainable and biodegradable polymers (Jiang, Woortman, Alberda van Ekenstein, Petrović, & Loos, 2014).
Inhibition of Adipocyte Differentiation
Research has also explored the potential of this compound derivatives in inhibiting adipocyte differentiation and induction of adipokines, which are implicated in obesity and metabolic diseases. This application suggests its utility in studying and potentially treating obesity-related conditions (Sung et al., 2010).
Catalytic Reactions and Chemical Synthesis
The compound and its derivatives are involved in catalytic reactions and chemical synthesis, contributing to the development of new materials and pharmaceuticals. For instance, its role in the catalytic reduction of biomass-derived furanic compounds with hydrogen demonstrates its utility in creating valuable chemicals from renewable resources (Nakagawa, Tamura, & Tomishige, 2013).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 4-[[2-(furan-2-yl)-2-hydroxypropyl]carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5/c1-16(20,13-4-3-9-22-13)10-17-14(18)11-5-7-12(8-6-11)15(19)21-2/h3-9,20H,10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMINUCSKMLWFCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=C(C=C1)C(=O)OC)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

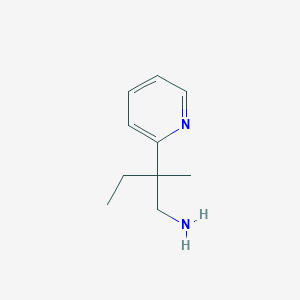


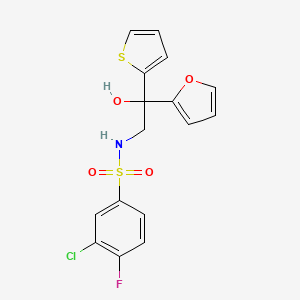

![2-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2920176.png)
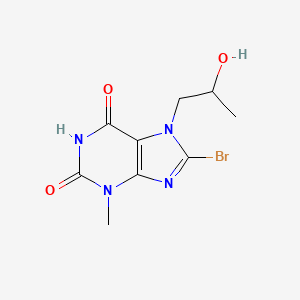


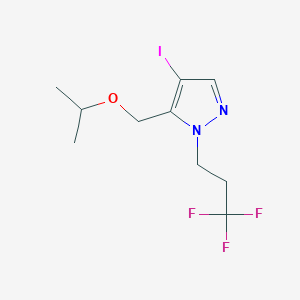
![4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B2920185.png)
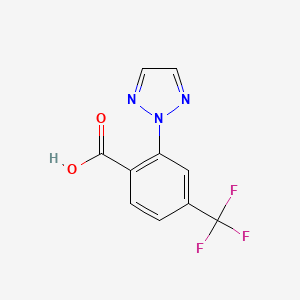
![2-{[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2920189.png)
![2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2920190.png)